

X-ray crystallography of 4-Methyl-1,3-oxazole-5-carbonitrile derivatives

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Compound of Interest

Compound Name: 4-Methyl-1,3-oxazole-5-carbonitrile

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A Comparative Guide to the X-ray Crystallography of Oxazole Derivatives

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.^{[1][2]} While specific crystallographic data for **4-Methyl-1,3-oxazole-5-carbonitrile** is not readily available in the public domain, this guide will compare the crystallographic data of other well-characterized oxazole derivatives to provide a framework for understanding the structural nuances of this important class of compounds. The definitive confirmation of their molecular structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design.^[1] Single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution three-dimensional structures.^[1]

Comparative Crystallographic Data of Oxazole Derivatives

The following tables summarize key crystallographic parameters for selected oxazole derivatives, offering a comparative look at their solid-state structures. This data is essential for understanding how different substituents on the oxazole ring influence the crystal packing and molecular geometry.

Table 1: Crystallographic Data for Selected Oxazole Derivatives

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z
2,5-Diphenyloxazole	C ₁₅ H ₁₁ NO	Orthorhombic	Pca2 ₁	18.332	5.501	11.181	90	90	90	4
4,5-Diphenyloxazole	C ₁₅ H ₁₁ NO	Monoclinic	P2 ₁ /c	10.865	5.689	18.345	90	94.87	90	4
(Z)-Methyl 3-(benzo[d][3,4]dioxol-5-yl)-2-((2,5-dinitroformyl)-1H-pyrrol-1-yl)methyl)acrylate[5]	C ₁₄ H ₁₁ N ₂ O ₇	Triclinic	P-1	7.5594	7.8717	13.7959	87.146	77.582	65.713	2

Table 2: Selected Bond Lengths and Angles for 2,5-Diphenyloxazole

Parameter	Bond/Angle	Experimental Value (X-ray)	Theoretical Value (DFT)
Bond Length	C2-O1	1.372 Å	1.378 Å
	C5-O1	1.375 Å	1.381 Å
	C2-N3	1.298 Å	1.302 Å
	C4-N3	1.391 Å	1.395 Å
	C4-C5	1.345 Å	1.350 Å
Angle	C2-O1-C5	105.8°	105.5°
	C2-N3-C4	108.2°	108.5°
	O1-C5-C4	110.5°	110.3°
	N3-C4-C5	109.3°	109.1°
	O1-C2-N3	106.2°	106.6°

Theoretical data is representative of values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. The close correlation between the experimental and theoretical values underscores the precision of X-ray crystallography in defining the molecular geometry of oxazole derivatives.[\[1\]](#)

Experimental Protocols

A generalized workflow for the synthesis and single-crystal X-ray diffraction of oxazole derivatives is outlined below.

Synthesis of Oxazole Derivatives

A common method for the synthesis of 4,5-disubstituted oxazoles is the van Leusen reaction.[\[3\]](#)

- **Reaction Setup:** To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, THF), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and a base such as potassium carbonate (K_2CO_3) (2.0 eq).[\[3\]](#)

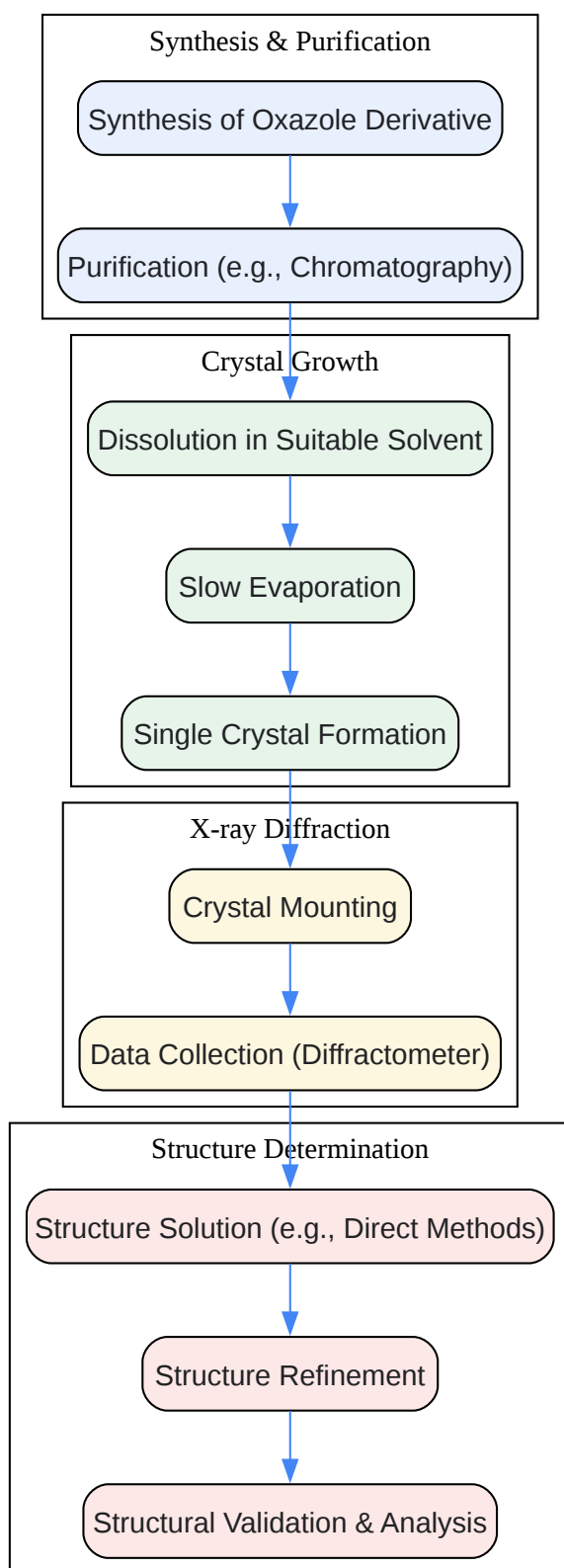
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[3]
- **Work-up and Purification:** The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.[3]

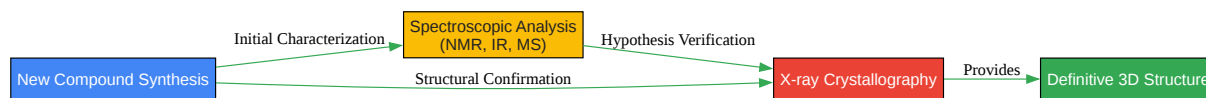
Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals are essential for a successful X-ray diffraction experiment.[1] Slow evaporation of a saturated solution is a commonly used method.[1]
 - **Solvent Selection:** Choose a solvent or solvent system in which the oxazole derivative has moderate solubility.[1]
 - **Preparation of Saturated Solution:** Dissolve the purified compound in the chosen solvent, gently warming if necessary, to create a saturated or near-saturated solution.[1]
 - **Slow Evaporation:** Filter the solution into a clean vial. Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[1]
- **Crystal Selection and Mounting:** A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.[3]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed onto the crystal. The diffraction pattern is recorded by a detector as the crystal is rotated.[3]
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

Visualizations

The following diagrams illustrate the logical workflow of X-ray crystallography and the central role it plays in the structural validation of newly synthesized compounds.





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